molecular formula C17H27NO6 B596952 Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate CAS No. 1251760-53-8

Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate

Cat. No.: B596952
CAS No.: 1251760-53-8
M. Wt: 341.404
InChI Key: WXDZKIWMMLRNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate is a chemical compound with the molecular formula C17H27NO6 . It has a molecular weight of 341.40 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: CCOC(=O)C(=C1CCN(CC1)C(=O)OC©©C)C(=O)OCC .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 341.40 . The compound is stored sealed in dry conditions at 2-8°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources.

Future Directions

The future directions of Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate could involve its use in the development of new bifunctional protein degraders . These degraders have potential applications in targeted protein degradation for therapeutic purposes .

Properties

IUPAC Name

diethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO6/c1-6-22-14(19)13(15(20)23-7-2)12-8-10-18(11-9-12)16(21)24-17(3,4)5/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDZKIWMMLRNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732485
Record name Diethyl [1-(tert-butoxycarbonyl)piperidin-4-ylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251760-53-8
Record name Diethyl [1-(tert-butoxycarbonyl)piperidin-4-ylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To anhydrous THF (50 mL) at 0° C. a solution of TiCl4 (13.75 mL, 0.126 mol) in CCl4 (10 mL) was added dropwise. To the resulting yellow suspension were a solution of 4-oxopiperidine-1-carboxylic acid tert-butyl ester (10 g, 0.05 mol) and diethylmalonate (6.85 mL, 0.05 mol) in anhydrous THF (50 mL) added, followed by addition of pyridine (26 mL) The dark yellow suspension was allowed to warm to ambient temperature and stirred at ambient temperature for 17 h, then partitioned between EtOAc and citric acid (10%, aq.). The organic layer was separated and washed with water and brine, then dried (MgSO4) and concentrated in vacuo to afford 2-(1-(tert-Butoxycarbonyl)piperidin-4-ylidene)malonic acid diethyl ester as a brown oil (17 g, 100%). 1H NMR (CDCl3, 400 MHz) δ 4.27-4.18 (m, 4H); 3.55-3.44 (m, 4H); 2.65 (m, 4H); 1.49 (s, 9H) and 1.32-1.26 (m, 6H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.85 mL
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
13.75 mL
Type
catalyst
Reaction Step Five

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